Ponazuril
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNOIXRZNJNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048958 | |
| Record name | Toltrazuril sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69004-04-2 | |
| Record name | Ponazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ponazuril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponazuril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toltrazuril sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69004-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PONAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPW84AS66U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Studies of Ponazuril Action
Interference with Protozoal Biochemical Pathways
Ponazuril exerts its effects by interfering with the biochemical pathways of protozoa. This compound.net This interference is crucial in disrupting the parasite's ability to function and replicate. This compound.net
Inhibition of Pyrimidine (B1678525) Synthesis in Parasitic Protozoa
A key aspect of this compound's mechanism is the inhibition of pyrimidine synthesis in parasitic protozoa. ontosight.ainexgenvetrx.comThis compound.net Pyrimidines are essential components of nucleic acids, and their synthesis is vital for parasite survival and replication. This compound.net By inhibiting this process, this compound effectively halts the production of necessary building blocks for the parasite's genetic material. This compound.net
Impact on Protozoal Replication and Proliferation
By interfering with biochemical pathways and disrupting nucleic acid production, this compound prevents the replication and proliferation of protozoal cells. This compound.net This targeted action leads to the eventual death of the parasite and helps resolve the infection. This compound.net Studies have shown that this compound can significantly reduce the production of merozoites in cell cultures of Sarcocystis neurona and inhibit tachyzoite production in Toxoplasma gondii. nih.govfda.govnih.gov
Research findings on the impact on protozoal replication and proliferation:
| Parasite Species | Effect of this compound Treatment | Reference |
| Neospora caninum | Inhibited development, treated tachyzoites developed vacuoles and underwent degeneration. researchgate.netnih.gov | researchgate.netnih.gov |
| Sarcocystis neurona | Inhibited development of merozoites, treated merozoites and maturing schizonts developed vacuoles and underwent degeneration, inhibited cytokinesis. researchgate.netnih.gov | researchgate.netnih.gov |
| Toxoplasma gondii | Interfered with normal parasite division, leading to multinucleate stages and vacuole development. bioone.org Significantly inhibited tachyzoite production at 0.1–5 μg/mL. nih.gov | nih.govbioone.org |
| Cystoisospora suis | Excellent activity. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Eimeria species | May have clinical application for treatment. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |
(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)
Targeting of the Plastid Body in Apicomplexan Parasites
This compound is believed to act on the apicoplast, a non-photosynthetic plastid found in most apicomplexan parasites. researchgate.nettecoland.comamazonaws.comillinois.edu The apicoplast is an essential organelle for these parasites, involved in crucial metabolic functions like fatty acid and isoprenoid precursor biosynthesis, Fe-S cluster assembly, and heme biosynthesis. asm.org Targeting the apicoplast offers selectivity because this organelle is not present in vertebrate cells. amazonaws.com While the exact mechanism within the apicoplast is unclear, it may involve the inhibition of metabolic enzymes or a decrease in pyrimidine synthesis within this organelle. willingbio.com
Variations in Enzyme/Enzyme Pathway Inhibition Across Protozoal Species
Research suggests that the enzyme or enzyme systems that are the inhibitory target of this compound may differ among various apicomplexan parasites, or the results of this inhibition may affect different downstream pathways in different parasites. researchgate.netnih.govnih.gov This could explain the variations in phenotypic effects observed in different species. researchgate.netnih.gov
Sarcocystis neurona Development Inhibition
This compound has been shown to effectively inhibit the development of Sarcocystis neurona. researchgate.net Studies examining the effects of this compound on S. neurona merozoites in vitro demonstrated significant inhibition of merozoite production. fda.govnih.gov For instance, concentrations of 1.0 µg/ml and 5.0 µg/ml this compound inhibited merozoite production by over 90% and 95%, respectively, in cell cultures. nih.gov Treated merozoites and maturing schizonts of S. neurona developed vacuoles and underwent degeneration, and the ability of schizonts to undergo cytokinesis was inhibited. researchgate.netnih.gov
Research findings on Sarcocystis neurona inhibition:
| This compound Concentration (µg/mL) | Inhibition of Merozoite Production (%) | Reference |
| 0.1 | 94 (in bovine turbinate cells) | fda.govresearchgate.net |
| 0.1 | 70.7 (in African Green monkey cells) | fda.gov |
| 1.0 | >90 | nih.gov |
| 1.0 | 98.6 | researchgate.net |
| 5.0 | >95 | nih.gov |
| 5.0 | Inhibited development | researchgate.netnih.gov |
(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)
Neospora caninum Development Inhibition
This compound has demonstrated inhibitory effects on the development of Neospora caninum tachyzoites in cell cultures. Studies have shown that this compound can significantly inhibit the multiplication of N. caninum tachyzoites in cell culture-based assays. researchgate.netasm.org For instance, research using human foreskin fibroblast cultures revealed that this compound exhibited inhibitory activity against N. caninum growth and replication. nih.gov
One study specifically examined the effects of 5 µg/ml this compound on developing N. caninum tachyzoites and found that it inhibited development after approximately 48 hours of exposure. researchgate.net Treated tachyzoites developed vacuoles and underwent degeneration. researchgate.net This suggests that this compound interferes with the asexual development of N. caninum, which occurs via endodyogeny, a process resulting in the internal production of two tachyzoites. researchgate.net
In vitro studies have shown that this compound can inhibit N. caninum development in tissue cultures at concentrations of 5 µg/mL. researchgate.net
The 50% growth inhibitory concentration (IC50) of this compound against N. caninum in human foreskin fibroblast cultures has been reported as 33.3 ± 4.1 µg/ml. nih.gov
Inhibition of Merozoite Production in Sarcocystis neurona Cell Cultures
This compound is effective in inhibiting the production of merozoites by Sarcocystis neurona in cell cultures. Research has specifically examined the efficacy of this compound in reducing merozoite production of S. neurona in cell cultures. nih.govresearchgate.net
One study found that this compound inhibited merozoite production by over 90% in S. neurona cultures treated with 1.0 µg/ml this compound. nih.govresearchgate.net Furthermore, greater than 95% inhibition of merozoite production was observed when infected cultures were treated with 5.0 µg/ml this compound. nih.govresearchgate.net
In bovine turbinate cell cultures, this compound (as toltrazuril (B1682979) sulfone) at concentrations of 100 ng/mL and 1,000 ng/mL resulted in 94.4% and 98.5% inhibition of merozoite production, respectively. uky.edu When tested in African green monkey kidney cells (CV-1), concentrations of 100, 1,000, and 5,000 ng/mL achieved 70.7%, 90.1%, and 97.1% inhibition of S. neurona merozoite production, respectively. uky.edu
This compound inhibits the development of S. neurona merozoites, which develop via endopolygeny, a process that yields many merozoites internally. researchgate.net Treated merozoites and maturing schizonts of S. neurona develop vacuoles and undergo degeneration. researchgate.net The ability of S. neurona schizonts to undergo cytokinesis is inhibited by this compound. researchgate.net
Data on the inhibition of S. neurona merozoite production in cell cultures by this compound is summarized below:
| Cell Type | This compound Concentration (µg/ml) | Inhibition of Merozoite Production (%) | Source |
| Bovine Turbinate Cells | 0.1 (100 ng/mL) | 94.4 | uky.edu |
| Bovine Turbinate Cells | 1.0 (1000 ng/mL) | 98.5 | uky.edu |
| African Green Monkey Kidney | 0.1 (100 ng/mL) | 70.7 | uky.edu |
| African Green Monkey Kidney | 1.0 (1000 ng/mL) | 90.1 | uky.edu |
| African Green Monkey Kidney | 5.0 (5000 ng/mL) | 97.1 | uky.edu |
| Not Specified | 1.0 | >90 | nih.gov |
| Not Specified | 5.0 | >95 | nih.gov |
Inhibition of Tachyzoite Production in Toxoplasma gondii Cell Cultures
This compound has been shown to significantly inhibit the production of Toxoplasma gondii tachyzoites in cell cultures. researchgate.netnih.govvt.edunih.gov Studies using African green monkey kidney cells infected with the RH strain of T. gondii have demonstrated this inhibitory effect. researchgate.netnih.govvt.edunih.gov
This compound significantly inhibited T. gondii tachyzoite production at concentrations of 5.0, 1.0, and 0.1 µg/ml. researchgate.netvt.edunih.gov At an observation time of 20 hours or greater, host cells treated with 5 µg/ml this compound contained only 4 parasites, whereas untreated cells with T. gondii had 8 or more tachyzoites. vt.edu
Electron microscopy studies investigating the mode of action of 5 µg/ml this compound against developing T. gondii tachyzoites in African green monkey kidney cells revealed that this compound interfered with normal parasite division. researchgate.netnih.gov This interference led to the presence of multinucleate schizont stages. researchgate.netnih.gov Up to six tachyzoites were observed partially budding from the surface of these schizonts. researchgate.netnih.gov Eventually, large vacuoles developed in these schizonts, and they degenerated. researchgate.netnih.gov This suggests that this compound inhibits cytokinesis in T. gondii. researchgate.net
The effects of this compound on T. gondii tachyzoite production in African green monkey kidney cells are summarized below:
| This compound Concentration (µg/ml) | Effect on Tachyzoite Production | Source |
| 5.0 | Significantly inhibited | researchgate.netnih.gov |
| 1.0 | Significantly inhibited | researchgate.netnih.gov |
| 0.1 | Significantly inhibited | researchgate.netnih.gov |
| 5.0 | Interfered with normal division | researchgate.netnih.gov |
| 5.0 | Led to multinucleate schizonts | researchgate.netnih.gov |
| 5.0 | Inhibited cytokinesis | researchgate.net |
Pharmacokinetic Research of Ponazuril
Absorption Characteristics
Research across various animal species has investigated the absorption profile of orally administered ponazuril, focusing on its bioavailability, peak plasma concentrations (Cmax), and the time taken to reach these peaks (Tmax).
Oral Bioavailability across Species
The oral bioavailability of this compound varies among species. In piglets, the estimated oral bioavailability following a single oral dose of 20 mg/kg body weight was reported to be 81% when analyzed using a nonlinear mixed-effects model comparing oral and intravenous administration. frontiersin.orgdntb.gov.uanih.govresearchgate.netresearchgate.net In horses, oral administration in water resulted in a bioavailability of approximately 30%. nexgenvetrx.com However, administering this compound dissolved in DMSO significantly enhanced its bioavailability in horses. nexgenvetrx.com Studies in llamas did not determine absolute oral bioavailability due to the lack of an intravenous formulation. avma.orgavma.org The extent of oral absorption in peafowl is undetermined, but high plasma concentrations observed suggest it may be high. bioone.org
Peak Plasma Concentration (Cmax) Studies
Peak plasma or serum concentrations (Cmax) of this compound have been studied in several species following oral administration. These values can vary depending on the species and the administered dose.
In piglets given a single oral dose of 5 mg/kg body weight, the mean Cmax was 5.83 ± 0.94 µg/mL, reached at 42.0 ± 6.57 hours. sci-hub.st For a single oral dose of 20 mg/kg in piglets, a mean concentration of 18 µg/mL was observed at about 48 hours. frontiersin.orgnih.gov
In llamas administered a single oral dose of 20 mg/kg, the mean serum Cmax was 23.6 ± 6.0 mg/L (equivalent to µg/mL), with a range of 16.6 to 30.6 mg/L. avma.orgavma.org
Cats receiving a single oral dose of 50 mg/kg showed a relatively low mean plasma Cmax of 7.49 ± 2.06 µg/ml. frontiersin.orgnih.govnih.gov
In peafowl, single oral doses of 20 mg/kg and 40 mg/kg resulted in Cmax values of 11.82 ± 3.01 µg/mL and 18.42 ± 4.13 µg/mL, respectively. frontiersin.orgbioone.orgresearchgate.netnih.gov The increase in Cmax was not proportional to the doubling of the dose, suggesting potential nonlinear absorption in these birds. frontiersin.orgbioone.org
Horses treated with a daily oral dose of 5 mg/kg for 28 days reached a mean peak serum concentration of 5.59 ± 0.92 µg/mL. drugs.com
Green turtles administered a single oral dose of 100 mg/kg body weight had a maximum plasma concentration of 3.3 µg/ml. researchgate.netnih.gov
The following table summarizes Cmax values observed in different species:
Time to Peak Concentration (Tmax) Studies
The time required to reach peak plasma or serum concentration (Tmax) also demonstrates interspecies variability.
In piglets administered a single oral dose of 5 mg/kg, the Tmax ranged from 36 to 48 hours, with a mean of 42.0 ± 6.57 hours. sci-hub.st
Llamas given a single oral dose of 20 mg/kg showed a slow and variable absorption rate, with Tmax ranging from 48 to 120 hours and a mean of 84 ± 25 hours. frontiersin.orgnih.govavma.orgavma.org
Cats receiving a single oral dose of 50 mg/kg had a mean Tmax of 14.67 ± 7.45 hours. frontiersin.orgnih.govnih.gov
In peafowl, Tmax was observed at 21.38 ± 5.25 hours and 22.04 ± 7.39 hours for 20 mg/kg and 40 mg/kg doses, respectively. bioone.orgresearchgate.netnih.gov
Horses treated daily at 5 mg/kg reached peak serum concentrations at approximately 18 days (Tmax 18.20 ± 5.9 days). nexgenvetrx.comdrugs.comillinois.edu Peak CSF levels were reached in approximately 15 days (Tmax 15.40 ± 7.9 days). drugs.comillinois.edu
European starlings administered a single oral dose of 100 mg/kg via direct gavage had a Tmax of 4.51 hours, which was significantly shorter compared to Indian peafowl and goats. bioone.org
The following table summarizes Tmax values observed in different species:
Distribution Studies
Studies have also investigated the distribution of this compound within the body, particularly its ability to cross the blood-brain barrier and its presence in various tissues.
Blood-Brain Barrier Permeation
This compound has been shown to cross the blood-brain barrier (BBB). illinois.edugoogle.comwikivet.net This characteristic is considered important for treating protozoal infections that affect the central nervous system, such as equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona. illinois.edugoogle.comfda.gov Studies in horses have detected measurable concentrations of this compound in the cerebrospinal fluid (CSF) following oral administration. researchgate.netdrugs.comfda.gov Peak CSF levels in horses treated daily at 5 mg/kg were approximately 1/20th of the peak serum levels. nexgenvetrx.comdrugs.com The ability of this compound to cross the BBB is believed to contribute to its efficacy in treating neurological diseases caused by protozoa. google.com
Tissue Distribution Profiles
Research indicates that this compound distributes systemically after absorption. In piglets, the apparent volume of distribution was calculated to be 735 mL/kg, which is similar to the total body fluid volume, suggesting a high degree of systemic distribution. frontiersin.orgnih.govnih.gov
Studies in piglets have also shown that this compound, as the main metabolite of toltrazuril (B1682979), achieves significant and sustained concentrations in the jejunal tissue, which is a primary site for Cystoisospora suis colonization, as well as in the intestinal contents. nih.govresearchgate.net This accumulation in intestinal tissues is considered key to its antiparasitic effect. researchgate.net this compound accumulated in the jejunum regardless of whether the parent compound (toltrazuril) was administered orally or intramuscularly. researchgate.net
While some studies mention the examination of tissue sections (e.g., CNS tissue in horses), detailed quantitative tissue distribution profiles across a wide range of organs were not extensively provided in the search results beyond the focus on intestinal tissue in piglets and CSF in horses. avma.org
Metabolism and Elimination
This compound's metabolic profile contributes to its slow elimination and prolonged presence in the body, which has been observed across various animal species. frontiersin.orgnih.gov
This compound is the main metabolite of toltrazuril in animals. nexgenvetrx.comfrontiersin.orgnih.govmedchemexpress.comnoahcompendium.co.ukdntb.gov.uabioscience.co.ukresearchgate.net Toltrazuril is metabolized to toltrazuril sulfoxide (B87167) and then to toltrazuril sulfone (this compound). europa.eu This metabolic conversion is significant as this compound itself possesses antiprotozoal activity. nexgenvetrx.commedchemexpress.combioscience.co.ukfishersci.no
The elimination half-life (T1/2) of this compound varies significantly across different animal species. This variability is influenced by species-specific differences in metabolism and excretion pathways. egnlab.com
| Species | Elimination Half-Life (T1/2) | Reference |
| Cattle | Around 58 hours | nexgenvetrx.comfrontiersin.orgnih.gov |
| Goats | 129 - 136 hours | nexgenvetrx.comfrontiersin.orgnih.gov |
| Llamas | 135.5 ± 16.7 hours | frontiersin.orgnih.govresearchgate.netavma.org |
| Cats | 136 hours | nih.gov |
| Piglets | 135.28 ± 19.03 hours | researchgate.netsci-hub.st |
| Horses (serum) | Approximately 4.5 days (108 hours) nexgenvetrx.comnih.gov, 61.4 hours sci-hub.st, 38 hours cabidigitallibrary.org | nexgenvetrx.comsci-hub.stnih.govcabidigitallibrary.org |
| Peafowl | Approximately 200 hours | bioone.orgbioone.org |
| European Starlings | 5.84 hours | researchgate.net |
In horses, the terminal elimination half-life for serum has been reported as approximately 4.5 days (108 hours) based on data from days 28 to 42 in one study nih.gov, while another study reported a mean half-life of 38 hours cabidigitallibrary.org. A third source cited 61.4 hours for horses. sci-hub.st In llamas, the elimination half-life was observed to be much slower than in cattle and horses. avma.org
This compound is primarily excreted in the feces, with a smaller amount excreted in the urine. egnlab.com In piglets, for example, cumulatively 86.42 ± 2.96% of administered this compound was recovered from feces and 0.31% ± 0.08% from urine over a period of 0–1,020 hours after oral administration. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net This predominant fecal excretion route is considered advantageous for treating intestinal infections. egnlab.com Studies with radiolabeled toltrazuril in piglets also showed that the major route of excretion was via feces, with toltrazuril sulfone (this compound) being a main metabolite found in the feces. nih.gov
Pharmacokinetic data for this compound have indicated non-linear disposition and saturable kinetics in some species. frontiersin.orgnih.govnih.govresearchgate.net In piglets, for instance, the kinetics were found to be nonlinear and saturable when plasma concentrations were at or above the Michaelis-Menten constant (Km) of 10.8 μg/mL, becoming linear at lower concentrations. frontiersin.orgnih.gov The saturation kinetic process has been observed following intravenous administration in piglets, and the mechanisms are likely related to the saturation of metabolic enzymes. frontiersin.orgnih.gov In peafowl, the increase in plasma concentration and AUC was not proportional to a doubling of the dose, suggesting potential nonlinear absorption in these birds. frontiersin.orgnih.govbioone.org
Excretion Pathways (Fecal vs. Urinary)
Pharmacokinetic Variability Across Animal Species
Significant interspecies differences exist in the pharmacokinetics of this compound. frontiersin.orgnih.govegnlab.com These variations are influenced by differences in absorption, metabolism, and excretion pathways among different animal species. egnlab.com
This compound is approved for the treatment of equine protozoal myeloencephalitis (EPM) in horses. researchgate.netwikipedia.org When administered orally to horses in water, this compound has shown an elimination half-life of 80 hours nexgenvetrx.com. After daily oral administration at 5 mg/kg to horses, this compound reaches peak serum levels in approximately 18 days and peak CSF levels in approximately 15 days. nexgenvetrx.com Peak CSF levels were reported to be significantly lower than serum levels, approximately 1/20th of those in serum. nexgenvetrx.com The terminal elimination half-life for serum in horses, calculated from day 28 to 42 data in one study, was 4.50 ± 0.57 days (approximately 108 hours). nih.gov Another study reported a mean half-life of 38 hours in horses given a single oral dose of 5 mg/kg. cabidigitallibrary.org Pharmacokinetic modeling in horses suggests that achieving steady-state concentrations without a loading dose would take approximately one week. cabidigitallibrary.org
Llama Pharmacokinetics
Pharmacokinetic studies of orally administered this compound in healthy adult llamas (Lama glama) have been conducted. Following a single oral dose of 20 mg/kg, this compound was absorbed and detected in the serum of all tested llamas. avma.orgnih.govavma.org Serum concentrations were detectable as early as 12 hours post-administration. avma.orgavma.org
Key pharmacokinetic parameters observed in llamas include a mean time to maximum serum concentration (Tmax) of 84 ± 25 hours, with a range of 48 to 120 hours. avma.orgnih.gov The mean maximum serum concentration (Cmax) was 23.6 ± 6.0 mg/L, with individual values ranging from 16.6 to 30.6 mg/L. avma.orgnih.gov this compound elimination in llamas was slow, characterized by a mean serum elimination half-life (t1/2) of 135.5 ± 16.7 hours. avma.orgnih.gov The t1/2 varied among individual llamas, ranging from 115.5 to 160.0 hours. avma.org The mean area under the serum concentration-time curve (AUC0–∞) was 7,516 ± 2,750 hours•mg/L. avma.orgnih.gov Mean oral clearance was calculated as 3.0 ± 1.12 mL/h/kg, and the mean mean residence time (MRT) was 251.3 ± 32.6 hours. avma.org Serum concentrations remained detectable for up to 35 days after administration. avma.orgnih.gov
Compared to cattle (5 mg/kg dose) and horses (10 mg/kg dose), the observed Cmax in llamas (20 mg/kg dose) was higher, which appears to be dose-dependent. avma.orgavma.org The dose-adjusted Cmax values were similar across llamas, cattle, and horses, at approximately 1.18, 0.91, and 1.12 mg/L for a 1 mg/kg dose, respectively. avma.orgavma.org The elimination of this compound was notably slower in llamas compared to cattle (58 hours) and horses (61.4 hours). avma.orgsci-hub.st
| Parameter | Value (Mean ± SD) | Units |
|---|---|---|
| Tmax | 84 ± 25 | hours |
| Cmax | 23.6 ± 6.0 | mg/L |
| t1/2 | 135.5 ± 16.7 | hours |
| AUC0–∞ | 7,516 ± 2,750 | h•mg/L |
| Oral Clearance | 3.0 ± 1.12 | mL/h/kg |
| MRT | 251.3 ± 32.6 | hours |
Peafowl Pharmacokinetics
Pharmacokinetic studies of a single oral dose of this compound in healthy adult Indian peafowl (Pavo cristatus) have been conducted using dosages of 20 mg/kg and 40 mg/kg. bioone.orgnih.govbioone.orgresearchgate.net this compound was well absorbed orally in peafowl. bioone.orgnih.govbioone.org
Peak plasma concentrations (Cmax) were 11.82 ± 3.01 µg/mL and 18.42 ± 4.13 µg/mL for the 20 mg/kg and 40 mg/kg doses, respectively. bioone.orgnih.govbioone.orgresearchgate.netresearchgate.net The time to reach peak concentration (Tmax) was approximately 21.38 ± 5.25 hours for the 20 mg/kg dose and 22.04 ± 7.39 hours for the 40 mg/kg dose. bioone.orgnih.govbioone.orgresearchgate.net This indicates a relatively rapid absorption rate compared to some mammals. bioone.org
The increase in plasma concentration and AUC was not directly proportional to the doubling of the dose, suggesting potential nonlinear absorption in peafowl. nih.govbioone.orgresearchgate.net The increase in AUC and Cmax was approximately 1.3 times and 1.5 times higher for the 40 mg/kg dose compared to the 20 mg/kg dose. bioone.org
This compound was slowly eliminated in peafowl, with an elimination half-life of approximately 200 hours for both doses. bioone.orgnih.govbioone.orgresearchgate.net Specifically, the half-life was 219.4 ± 58.7 hours for the 20 mg/kg dose and 186.7 ± 58.7 hours for the 40 mg/kg dose. bioone.orgnih.govbioone.orgresearchgate.net This elimination rate was slower than observed in some mammals, such as adult llamas (135.5 hours), weanling goats (129 hours), and adult cattle (57.7 hours). bioone.org this compound remained detectable in plasma at 120 hours post-administration. bioone.orgnih.govbioone.orgresearchgate.net
| Parameter | 20 mg/kg Dose (Mean ± SD) | 40 mg/kg Dose (Mean ± SD) | Units |
|---|---|---|---|
| Cmax | 11.82 ± 3.01 | 18.42 ± 4.13 | µg/mL |
| Tmax | 21.38 ± 5.25 | 22.04 ± 7.39 | hours |
| t1/2 | 219.4 ± 58.7 | 186.7 ± 58.7 | hours |
Piglet Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in healthy piglets aged 10–14 days following both oral and intravenous administration of a 20 mg/kg dose. frontiersin.orgnih.govdntb.gov.uanih.gov this compound demonstrated good oral absorption in piglets. frontiersin.orgnih.govdntb.gov.uanih.gov
Following a single oral dose of 20 mg/kg, this compound plasma concentrations peaked at about 48 hours, with a mean concentration of 18 μg/mL. nih.gov In a separate study using a 5 mg/kg oral dose, peak plasma concentrations (Cmax) of 5.83 ± 0.94 μg/mL were reached at 42.0 ± 6.57 hours (range, 36–48 hours). sci-hub.stnih.gov
The pharmacokinetics of this compound in piglets exhibited nonlinear elimination, described by a Michaelis-Menten model with a Michaelis-Menten constant (Km) of 10.8 μg/mL and a maximum metabolic rate (Vm) of 0.083 mg/kg/h. frontiersin.orgnih.govdntb.gov.uanih.gov The apparent volume of distribution was calculated to be 735 mL/kg. frontiersin.orgnih.govdntb.gov.uanih.gov The estimated oral bioavailability was 81%. frontiersin.orgnih.govdntb.gov.uanih.gov
This compound was slowly excreted in piglets, primarily via feces. frontiersin.orgnih.govdntb.gov.ua Cumulatively, 86.42 ± 2.96% of the administered dose was recovered in feces and 0.31% ± 0.08% in urine over a 0–1020 hour period. frontiersin.orgnih.govdntb.gov.uanih.gov The majority of excretion occurred around 972 hours (40.5 days) after dosing. frontiersin.orgnih.gov The slow excretion contributes to sustained drug concentrations in vivo. frontiersin.orgnih.govdntb.gov.ua
The elimination half-life (t1/2) in piglets after a single oral administration was estimated as 135 hours in one study nih.gov, and 135.28 ± 19.03 hours in another study using a 5 mg/kg dose sci-hub.stnih.gov. Plasma concentrations remained above 1 μg/mL for approximately 480 hours after a single oral dose of 20 mg/kg. nih.gov
| Parameter | Value (Mean ± SD or Estimate) | Units | Notes |
|---|---|---|---|
| Cmax (5 mg/kg PO) | 5.83 ± 0.94 | μg/mL | At 42.0 ± 6.57 hours |
| Cmax (20 mg/kg PO) | ~18 | μg/mL | At ~48 hours |
| t1/2 | 135.28 ± 19.03 | hours | (5 mg/kg PO) |
| t1/2 | ~135 | hours | (Single oral dose) |
| Km | 10.8 | μg/mL | Michaelis-Menten |
| Vm | 0.083 | mg/kg/h | Michaelis-Menten |
| Volume of Distribution | 735 | mL/kg | Apparent |
| Oral Bioavailability | 81 | % | Estimated |
| Fecal Excretion | 86.42 ± 2.96 | % | Cumulative (0-1020 h) |
| Urine Excretion | 0.31 ± 0.08 | % | Cumulative (0-1020 h) |
Goat Pharmacokinetics
Studies have investigated the pharmacokinetics of a single oral dose of this compound in weanling goats. researchgate.netnih.gov Following a 10 mg/kg oral dose, plasma concentrations of this compound peaked at 36 ± 13 hours post-administration, reaching a concentration of 9 ± 2 μg/mL. researchgate.netnih.gov
Plasma concentrations declined to an average of 4.2 ± 0.8 μg/mL after 168 hours. researchgate.netnih.gov The average elimination half-life was 129 ± 72 hours post-drug administration. researchgate.netnih.gov These findings suggest that this compound is relatively well absorbed after a single oral dose in goats. researchgate.net
| Parameter | Value (Mean ± SD) | Units |
|---|---|---|
| Tmax | 36 ± 13 | hours |
| Cmax | 9 ± 2 | μg/mL |
| t1/2 | 129 ± 72 | hours |
Cat Pharmacokinetics
The pharmacokinetics of a single oral dose of this compound have been studied in healthy adult cats. nih.govnih.govresearchgate.net In one study, six healthy adult cats were administered a single oral dose of 50 mg/kg this compound paste. nih.govnih.govresearchgate.net
Systemic absorption of this compound was confirmed following oral administration. nih.gov The earliest detection of this compound in plasma above the lower limit of quantification occurred at 30 minutes in half of the cats, with detection in all cats by 1 hour. nih.gov Peak plasma concentration (Cmax) ranged from 5.4 to 10.4 µg/ml, with a mean of 7.49 ± 2.06 µg/ml. nih.govnih.gov The time to reach peak concentration (Tmax) was 14.67 ± 7.45 hours. nih.govnih.gov This Tmax was faster than observed in llamas, goats, swine, and cattle. nih.gov
Plasma concentrations declined, with an average elimination half-life of approximately 136 hours. nih.gov Plasma concentrations were still detectable at 336 hours after administration. nih.gov
| Parameter | Value (Mean ± SD) | Units |
|---|---|---|
| Cmax | 7.49 ± 2.06 | µg/ml |
| Tmax | 14.67 ± 7.45 | hours |
| t1/2 | ~136 | hours |
Mouse Pharmacokinetics
Information on this compound pharmacokinetics in mice (Mus musculus) is available from existing literature. avma.orgbioone.org While specific detailed pharmacokinetic parameters like Cmax, Tmax, and t1/2 from dedicated mouse pharmacokinetic studies were not extensively detailed in the provided search results, mice are listed as a species in which this compound pharmacokinetics have been studied or where the drug has shown efficacy against parasites. avma.orgbioone.orgdntb.gov.ua One study mentions that no side effects were observed when mice were administered 200 mg/kg, in contrast to mild effects seen in horses at a lower dose, suggesting a wide safety margin, but this relates to safety rather than detailed pharmacokinetics. bioone.org Another source indicates that studies have revealed that this compound at a dosage of 5 µg/mL inhibits the development of T. gondii, N. caninum, and S. neurona in tissue cultures, which provides insight into effective concentrations but not in vivo pharmacokinetics in mice. avma.org
Drug Stability in Biological Samples for Pharmacokinetic Analysis
Ensuring the stability of this compound in biological samples is critical for accurate pharmacokinetic analysis. A study investigated the stability of this compound in feline plasma samples stored at -80 °C over three months. researchgate.netresearchgate.netnih.gov Spiked plasma samples at concentrations of 0.3, 7.5, and 15 µg/mL were used. researchgate.netresearchgate.netnih.gov
The analysis revealed no loss of this compound at any of the tested concentrations during the first four weeks of storage at -80 °C. researchgate.netresearchgate.netnih.gov Beyond this period, there was a minimal average loss of less than 5% from day 35 through day 70. researchgate.netresearchgate.net An average loss of 6% was observed on day 77 and 84. researchgate.netresearchgate.net These findings indicate that this compound remains stable in feline plasma for at least four weeks when stored at -80 °C, with only minimal degradation occurring over the subsequent eight weeks. researchgate.netresearchgate.netnih.gov This suggests that storage at -80 °C is a suitable method for preserving this compound concentrations in feline plasma samples for pharmacokinetic studies for a reasonable duration. researchgate.netresearchgate.netnih.gov
Efficacy Research of Ponazuril Against Protozoal Infections
Efficacy in Equine Protozoal Myeloencephalitis (EPM)
Equine Protozoal Myeloencephalitis (EPM) is a neurological disease in horses primarily caused by the protozoan parasite Sarcocystis neurona. fda.govresearchgate.netnih.govmsdvetmanual.comresearchgate.net Ponazuril is an FDA-approved treatment for EPM. nih.govfda.govmsdvetmanual.com
Clinical Improvement and Neurologic Score Assessment
Studies have investigated the effect of this compound on the clinical signs and neurological scores of horses with EPM. In one study involving horses with naturally occurring EPM, treatment with this compound resulted in clinical improvement in a notable percentage of cases. At a dose of 5 mg/kg for 28 days, 60% of horses showed improvement of at least one grade on a neurological scale by Day 118. fda.govcloudfront.net Similarly, at a dose of 10 mg/kg, 58% of horses improved by at least one grade by Day 118. fda.govcloudfront.net Clinical improvement was defined as an improvement in neurologic score by at least one grade on a 0 to 5 scale. researchgate.netnih.gov Video assessment corroborated the improvement in a significant proportion of these cases. fda.govcloudfront.net
Seroconversion and Antibody Response (e.g., Western Blot, Immunoglobulin Index)
The impact of this compound treatment on the serological response in horses exposed to S. neurona has been evaluated. In a study involving horses experimentally challenged with S. neurona sporocysts, prophylactic administration of this compound delayed seroconversion. 4oaksequine.comnih.govresearchgate.net Specifically, seroconversion was decreased in the group treated with 5.0 mg/kg this compound compared to control horses. nih.gov
In studies of naturally occurring EPM, Western blot analysis for S. neurona antibodies in cerebrospinal fluid (CSF) showed that a percentage of horses became negative following treatment with this compound. researchgate.netnih.gov While quantification of the anti-17kDa antibody response in Western blot did not consistently show a significant change, the immunoglobulin index in CSF did decrease significantly during treatment in successfully treated cases. researchgate.netnih.gov
Prophylactic Efficacy Against Sarcocystis neurona Infection
Research has explored the potential of this compound for preventing S. neurona infection or mitigating its effects in horses. Prophylactic administration of this compound has been shown to reduce clinical signs and delay seroconversion in horses challenged with S. neurona. 4oaksequine.comnih.govresearchgate.netaaep.org In one study, horses treated prophylactically with this compound at 5.0 mg/kg were less likely to develop neurological abnormalities compared to untreated controls after experimental challenge. 4oaksequine.comnih.govresearchgate.net While prophylactic treatment can minimize infection and clinical signs, it may not completely eliminate infection in all horses. 4oaksequine.comnih.gov
In Vitro Inhibition of Sarcocystis neurona Growth
In vitro studies have demonstrated the direct inhibitory effect of this compound on the growth of S. neurona. This compound has been shown to significantly reduce merozoite production in cell cultures. fda.govnih.gov Concentrations of this compound in the range of 0.1-1.0 µg/mL were found to be highly effective, inhibiting merozoite production by over 90% in bovine turbinate cell cultures. fda.govresearchgate.netnih.gov A concentration of 1.0 µg/mL inhibited growth by 98.6%, while 0.1 µg/mL led to 94% inhibition. researchgate.net Another study indicated that the IC50 (half-maximal inhibitory concentration) for S. neurona in vitro would be less than 0.1 µg/mL. tandfonline.comtandfonline.comresearchgate.net this compound inhibits the development of S. neurona merozoites and maturing schizonts in cell culture, causing them to develop vacuoles and undergo degeneration. researchgate.net
Efficacy Against Coccidiosis (Various Eimeria and Isospora Species)
This compound is also recognized for its efficacy as an anticoccidial drug against various Eimeria and Isospora species in different animal species. andrews.edutoltrazurilshop.comillinois.edufda.gov It has demonstrated effectiveness in treating gastrointestinal and somatic coccidiosis in mammals and birds, including cattle, sheep, swine, rabbits, and chickens. fda.gov this compound has been found to be effective against Eimeria vermiformis in experimentally infected mice, significantly reducing oocyst passage. andrews.edu It is considered effective against the apicomplexan group of organisms, which includes Eimeria and Isospora species. toku-e.comillinois.edu
Cystoisospora suis Infection in Piglets
This compound has shown efficacy against Cystoisospora suis, a common cause of diarrhea and poor growth in piglets. nih.govmdpi.com Studies indicate that this compound is effective against Isospora suis infections in pigs. andrews.edu In experimentally infected piglets, this compound was completely effective when administered at 20 mg/kg, inhibiting further development of the parasite, although it did not prevent the development of lesions in the gut when treatment was initiated after 2 days post-infection. andrews.edu this compound is considered to have coccidiocidal action against intracellular forms or developmental stages of coccidia like C. suis. sci-hub.stresearchgate.net
Data Tables
Below are interactive data tables summarizing some of the research findings discussed.
Table 1: Clinical Improvement in Horses with EPM Treated with this compound
| This compound Dose (mg/kg) | Treatment Duration | Number of Horses Treated | Number of Horses Improved (≥1 Neurologic Grade) by Day 118 | Percentage of Horses Improved |
| 5 | 28 days | 47 | 28 | 60% |
| 10 | 28 days | 55 | 32 | 58% |
Data compiled from search result fda.govcloudfront.net. Improvement defined as at least one grade on a 0-5 neurological scale.
Table 2: In Vitro Inhibition of Sarcocystis neurona Merozoite Production by this compound
| This compound Concentration (µg/mL) | Cell Culture Type | Inhibition of Merozoite Production |
| 0.1 - 1.0 | Bovine turbinate cells | >90% fda.govnih.gov |
| 1.0 | Bovine turbinate cells | 94.4% uky.edu |
| 1.0 | Not specified (Cell culture) | 98.6% researchgate.net |
| 5.0 | Bovine turbinate cells | >95% nih.gov |
| <0.1 (IC50) | Not specified (In vitro) | 50% tandfonline.comtandfonline.comresearchgate.net |
Data compiled from search results fda.govresearchgate.netnih.govtandfonline.comtandfonline.comresearchgate.netuky.edu.
Cystoisospora ohioensis in Puppies
This compound has been found to be efficacious for the treatment of Cystoisospora ohioensis-like infections in Beagle puppies. wedgewood.com In studies evaluating its effectiveness against naturally acquired infections, a single treatment at 30 mg/kg significantly reduced oocyst counts. researchgate.netresearchgate.net Retreatment with certain dosages further increased efficacy. researchgate.netresearchgate.net Dosages of 30 mg/kg and 50 mg/kg were found effective in a 2007 study in Beagle puppies. wisc.edu Another study showed that all tested dosages decreased oocyst counts by more than 97% by day 4. researchgate.net Higher dosages and a second dose on day 7 resulted in greater oocyst count reduction. researchgate.net
Eimeria vermiformis in Mice
Studies have shown that this compound inhibits the development of Eimeria vermiformis in experimentally infected outbred Swiss mice. avma.orgsci-hub.stnih.govbioone.orgworld-rabbit-science.comavma.org In one study, mice treated orally on days 3 and 4 post-infection with this compound at 20 mg/kg showed no oocysts in their feces using an aliquot technique, while control mice had high oocyst counts. nih.gov These results indicate this compound's effectiveness against E. vermiformis in this model. nih.gov
Eimeria tenella in Poultry
This compound has shown promising application against Eimeria tenella in poultry. nih.gov Research has investigated its effect and mechanism of action against this parasite. nih.gov Clinical studies have evaluated the anticoccidial indices (ACI) when this compound was administered in drinking water at different concentrations. nih.gov For instance, concentrations of 5, 10, 20, 40, and 50 mg/L for two consecutive days resulted in ACIs of 157.0, 162.3, 196.9, 194.5, and 190.9, respectively. nih.gov The 20 mg/L concentration demonstrated the best anticoccidial effect, surpassing that of a toltrazuril (B1682979) treatment group which had an ACI of 191.7. nih.gov Histological analysis indicated that this compound effectively reduced cecal lesions and decreased the number of merozoites. nih.gov Ultrastructural observations revealed abnormalities in the development of macrogametocytes and changes in merozoites in the treated group. nih.gov Some studies suggest that this compound may have a stronger anticoccidial effect compared to its parent compound, toltrazuril. researchgate.netnih.gov
Naturally Acquired Coccidiosis in Lambs
This compound is used extra-label in sheep for the treatment of coccidiosis, although published data on its clinical effectiveness in sheep has been limited. tdl.org A study aimed to determine the efficacy of a single oral dose of this compound against naturally acquired coccidiosis (Eimeria spp.) in commercial feeder lambs. tdl.org The study evaluated fecal oocyst shedding, fecal consistency, and lamb growth performance. tdl.org
Coccidiosis in Goats
Previous studies in goats have demonstrated the clinical efficacy of this compound in decreasing fecal Eimeria oocyst counts. researchgate.netulpgc.esresearchgate.net A study comparing this compound and amprolium (B1666021) for treating elevated coccidial oocyst counts in goats found that both treatments resulted in decreased oocyst counts post-treatment compared to before treatment. nih.gov There was no significant difference in fecal coccidian oocyst counts between the groups treated with this compound or amprolium. nih.gov
Coccidiosis in Cats
This compound may be used to treat coccidiosis in cats. nih.govwedgewood.com A study evaluating different dosages of this compound paste in shelter-housed cats with confirmed coccidiosis found higher proportions of animals with oocyst excretion below the detection limit when treated with 50 mg/kg every 24 hours for 3 days, compared to single-dose regimens. ufl.edumaddiesfund.org This study suggested that a single-dose treatment was not always effective in reducing fecal oocyst counts below the detection limit by 3-4 days after treatment initiation, especially in animals with high initial oocyst counts. ufl.edumaddiesfund.orgbac-lac.gc.ca
Fecal Oocyst Shedding Reduction
Reduction in fecal oocyst shedding is a key indicator of anticoccidial efficacy, and this effect has been observed in various studies involving this compound. In puppies with Cystoisospora ohioensis-like infections, this compound treatment significantly reduced oocyst counts. researchgate.netresearchgate.net In mice experimentally infected with Eimeria vermiformis, oocysts were not observed in the feces of treated animals. nih.gov Studies in goats have shown that this compound is effective in decreasing fecal Eimeria oocyst counts. nih.gov In shelter dogs and cats with coccidiosis, this compound administered at 50 mg/kg every 24 hours for 3 days resulted in a higher proportion of animals with oocyst excretion below the detection limit compared to single doses. ufl.edumaddiesfund.org However, achieving oocyst excretion below the detection limit was not always consistent, particularly in animals with high initial counts. ufl.edumaddiesfund.orgbac-lac.gc.ca In passerine birds with systemic isosporosis, treatment with this compound was associated with a reduction in the proportions of fecal shedding during and immediately after the treatment period, although shedding resumed later. nih.govbioone.org
Data Tables
Due to the varied nature of the studies and reporting metrics across different hosts and parasites, a single comprehensive data table covering all sections is not feasible while maintaining strict adherence to the provided outline and avoiding information outside the scope (like specific dosages used if not directly tied to efficacy outcome levels). The narrative above incorporates detailed findings from the search results for each specific section. Creating interactive tables is a functionality request that cannot be directly fulfilled in this text-based format, but the data points found in the search results have been described in the relevant sections.
Efficacy Against Toxoplasma gondii Infections
Toxoplasma gondii is an important apicomplexan parasite capable of infecting a wide range of warm-blooded animals. researchgate.netvt.edunih.govwikipedia.org Research has investigated the efficacy of this compound in both preventing and treating T. gondii infections. researchgate.netvt.edunih.gov
Prevention and Treatment of Acute and Chronic Toxoplasmosis
Studies in mouse models have shown this compound to be effective in preventing and treating acute toxoplasmosis. In experimental settings, mice treated with this compound prior to or shortly after infection with T. gondii tachyzoites were protected against fatal outcomes. illinois.eduresearchgate.netvt.edunih.gov For instance, mice receiving this compound one day before infection and daily for 10 days were completely protected against acute toxoplasmosis, with no relapse observed after treatment cessation. researchgate.netvt.edunih.gov Treatment initiated at 3 or 6 days post-infection also demonstrated protective effects against fatal toxoplasmosis, with higher survival rates observed at increased this compound levels. researchgate.netvt.edunih.gov While prophylactic treatment prevented the detection of T. gondii DNA in the brains of mice, treatment initiated after infection did not always prevent the parasite from reaching the brain. researchgate.netvt.edunih.gov
This compound has also been investigated for its potential in preventing recrudescent toxoplasmic encephalitis in immunodeficient mouse models. unl.edu
In Vitro Inhibition of Toxoplasma gondii Tachyzoite Production
In in vitro studies using African green monkey kidney cells, this compound significantly inhibited the production of T. gondii tachyzoites. researchgate.netvt.edunih.gov Inhibition was observed at concentrations as low as 0.1 µg/ml. researchgate.netvt.edunih.gov Ultrastructural research on T. gondii tachyzoites treated with this compound indicated the induction of multinucleate stage formation and inhibition of cytokinesis. nih.gov
Efficacy Against Neospora caninum Infections
Neospora caninum is another significant apicomplexan parasite, known to cause reproductive issues in cattle and neuromuscular dysfunction in dogs. nih.govresearchgate.net this compound has shown efficacy against N. caninum in experimental models. nih.govresearchgate.netsci-hub.stdovepress.comnih.gov
In a mouse model of experimental N. caninum infection, treatment with this compound completely prevented the formation of cerebral lesions. nih.govresearchgate.net Molecular analysis using PCR indicated a significant reduction in parasite DNA detectability in treated animals. nih.govresearchgate.net
An explorative study in calves experimentally infected with N. caninum also assessed the efficacy of this compound. Treatment resulted in a complete abrogation of parasite detectability in the brain and other organs in treated calves, in contrast to non-treated animals where parasite DNA was detected. nih.gov Treatment was also associated with reduced clinical symptoms like fever and lower antibody concentrations compared to untreated calves. nih.gov
In vitro studies have shown that this compound inhibits the development of N. caninum tachyzoites. nih.gov Treated tachyzoites developed vacuoles and underwent degeneration. nih.gov
Efficacy Against Theileria equi (Babesia equi) in Equids
Theileria equi, formerly known as Babesia equi, is a causative agent of equine piroplasmosis, a tick-borne disease affecting equids. nih.govwoah.orgfrontiersin.org Research has explored the efficacy of this compound against this parasite. nih.gov
In vitro studies have indicated that this compound can reduce levels of T. equi in erythrocyte cultures. nih.govusaha.org However, measurable parasite levels returned upon cessation of treatment in these in vitro settings. usaha.org Further in-depth evaluation is considered necessary to determine the efficacy of this compound in eliminating persistent T. equi infection in horses. usaha.org
Efficacy Against Systemic Isosporosis in Passerine Birds
Systemic isosporosis, historically referred to as atoxoplasmosis, is a protozoal disease that can cause significant mortality in juvenile passerine birds. bioone.orgresearchgate.netnih.gov this compound has been used in attempts to reduce shedding and treat clinical cases in passerines. bioone.org
A study investigating the pharmacokinetics and pharmacodynamics of oral this compound in passerine birds found that administration was associated with a reduction in the proportion of fecal shedding during the treatment period and the week following treatment. bioone.orgresearchgate.net However, shedding resumed in all birds by the end of the sampling period. bioone.orgresearchgate.net The results suggested that this compound could reduce the shedding of active oocysts, potentially decreasing the risk of clinical infection in susceptible juvenile birds. bioone.orgresearchgate.net Plasma concentrations achieved with certain administration methods were suggested to exceed levels needed to inhibit merogony of other apicomplexan parasites in cell culture. bioone.orgresearchgate.net
Efficacy in Lizards (Isospora amphiboluri)
Isospora amphiboluri is a coccidian parasite recognized as a significant pathogen in bearded dragons (Pogona vitticeps), often associated with poor growth, weight loss, and mortality, particularly in juveniles. cabidigitallibrary.orgeventkaddy.netcabidigitallibrary.orgnih.govlsu.eduresearchgate.net
Studies have demonstrated the efficacy of this compound against Isospora amphiboluri in bearded dragons. illinois.educabidigitallibrary.orgeventkaddy.netcabidigitallibrary.org In one study, bearded dragons treated with this compound were cleared of Isospora amphiboluri. illinois.edu Another study reported that this compound administered to bearded dragons was effective in eliminating coccidial shedding. cabidigitallibrary.org These results suggest improved treatment efficacy compared to traditional sulfonamide therapies. cabidigitallibrary.org However, one study noted that repeated treatments over successive weeks were not always able to completely eliminate the parasites from the intestines, suggesting the potential for recurrent infections. cabidigitallibrary.org
Further studies are needed to fully evaluate the ability of this compound to eliminate Isospora amphiboluri and demonstrate efficacy against other coccidial species in lizards. cabidigitallibrary.org
Clinical Research Applications and Future Directions
Comparative Efficacy Studies with Other Antiprotozoal Agents
Research has explored the comparative efficacy of ponazuril against other antiprotozoal agents in various host species and against different protozoa. Studies have indicated that this compound is effective against coccidia in several host species, including sheep, goats, chickens, mice, cattle, dogs, pigs, and rabbits. researchgate.netsci-hub.st It has also shown activity against Toxoplasma gondii, Neospora caninum, and Sarcocystis neurona. frontiersin.orgresearchgate.net
In the treatment of canine and feline coccidiosis, this compound has been suggested as an effective option, although sulfadimethoxine (B1681780) is the only FDA-approved anticoccidial for these species. dvm360.com A study in goats comparing amprolium (B1666021) and this compound for decreasing fecal coccidia oocyst counts found both treatments to be effective, with no significant difference in oocyst counts or body weight between the groups. researchgate.net
For equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona, this compound was the first FDA-approved treatment. wikipedia.orguky.edu Comparative studies and clinical observations contribute to understanding its place among other EPM treatments like pyrimethamine-sulfonamide combinations and diclazuril (B1670474). uky.edu Research evaluating this compound treatment in naturally occurring EPM cases showed clinical improvement in a significant percentage of horses, although these studies sometimes lacked control groups. researchgate.net
Investigation of Drug Resistance Mechanisms in Protozoa
The development of drug resistance is a significant challenge in the control of protozoal diseases. While triazine compounds like toltrazuril (B1682979) and diclazuril have been widely used, leading to the development of resistance in Eimeria species, the underlying mechanisms of resistance to these drugs, including this compound, are still being investigated. mdpi.com
Studies on the mechanism of action of triazines suggest they interfere with respiratory chain enzymes, affecting mitochondrial respiration and inhibiting coccidial development. semanticscholar.org this compound, as a metabolite of toltrazuril, has been found in some studies to have a stronger anticoccidial effect than the parent compound. researchgate.netsemanticscholar.org Research into the transcriptional response of Eimeria tenella to toltrazuril has revealed that the drug may cause oxidative stress and induce autophagy in the parasite, potentially contributing to its effect. mdpi.com Understanding these mechanisms is crucial for addressing drug resistance.
Synergistic Effects with Other Therapeutic Compounds
Investigating the synergistic effects of this compound with other therapeutic compounds holds potential for improving treatment outcomes and potentially overcoming resistance. While studies on the combination of emodepside (B1671223) and toltrazuril showed no evidence of interactions or synergistic effects europa.eu, research on other combinations has been explored.
For instance, it has been reported that combining toltrazuril with either trimethoprim (B1683648) or pyrimethamine (B1678524) showed a synergistic antiprotozoal activity against Eimeria falciformis in mice and Eimeria tenella in cell culture. uky.edu Although this refers to toltrazuril, it suggests potential avenues for exploring combinations involving its active metabolite, this compound.
In the treatment of Cytauxzoon felis in cats, a recent study successfully used this compound in combination with azithromycin (B1666446) against experimental infection. nih.gov However, in vitro treatment with this compound alone did not inhibit parasite replication in that study. nih.gov This highlights the potential for synergistic effects when combined with other drugs.
Novel Formulations and Delivery Systems for this compound
Developing novel formulations and delivery systems for this compound aims to enhance its pharmacokinetic properties, improve bioavailability, and potentially target specific sites of infection. This compound is typically administered orally. wikipedia.org
Research has explored the bioavailability of a sodium salt formulation of toltrazuril sulfone (this compound) for use in horses. thomastobin.com This formulation was found to be well absorbed following oral administration and showed potential for use as a feed additive, which could be beneficial for prophylaxis. thomastobin.com The sodium salt formulation demonstrated high relative oral bioavailability compared to administration without feed. thomastobin.com
Another area of investigation involves novel formulation principles like co-amorphous systems, which have been studied for toltrazuril-ponazuril combinations as a potential bio-enabling formulation. researcher.life These efforts aim to improve the dissolution and absorption characteristics of the drug.
Potential for Expanded Therapeutic Applications in Diverse Host Species
This compound's efficacy against a range of apicomplexan parasites in various animal species suggests a broad potential for expanded therapeutic applications. While currently approved for EPM in horses, it has shown effectiveness against coccidia in numerous other species, including pigs, sheep, goats, chickens, mice, cattle, dogs, and rabbits. frontiersin.orgresearchgate.netsci-hub.st It also demonstrates activity against Neospora caninum and Toxoplasma gondii. frontiersin.orgresearchgate.net
Studies have investigated the pharmacokinetics of this compound in species like piglets and llamas to understand its behavior in these hosts and support its potential use. frontiersin.orgsci-hub.stavma.org Research in California sea lions with Sarcocystis-associated polyphasic rhabdomyositis has also included treatment with this compound, sometimes in combination with other antimicrobials. avma.org
Ongoing research continues to explore its use in diverse species and against different protozoal infections, such as systemic isosporosis in passerine birds. avma.org
Role in Protozoal Disease Prevention Strategies
This compound is being investigated for its potential role in preventing protozoal diseases, particularly EPM in horses. While the primary use has been therapeutic, studies have explored prophylactic administration.
Research in horses experimentally challenged with Sarcocystis neurona has shown that daily or intermittent treatment with this compound can reduce clinical signs and delay seroconversion. researchgate.netnih.govavma.org Prophylactic administration at certain doses minimized, but did not eliminate, infection in these experimental settings. researchgate.netnih.gov
However, the long-term use of EPM medications, including this compound, for prevention is a subject of discussion, with concerns raised about potential limited or unclear efficacy for preventing infection and the possibility of inducing drug resistance. 4oaksequine.com Further studies are needed to definitively determine the effectiveness and implications of long-term prophylactic use. 4oaksequine.com
Advanced Diagnostic Techniques in Conjunction with this compound Treatment
Advanced diagnostic techniques play a crucial role in the effective management of protozoal diseases treated with agents like this compound. Accurate diagnosis is essential for initiating appropriate treatment and monitoring its success.
For EPM, antemortem diagnosis can be challenging and relies on a combination of clinical signs, history, and laboratory data, including immunodiagnostic testing of serum and cerebrospinal fluid (CSF) to detect antibodies against Sarcocystis neurona or Neospora hughesi. nih.gov Monitoring the response to this compound treatment in EPM cases can involve repeated neurological examinations and analysis of CSF. researchgate.netresearchgate.net Serologic testing and histologic examination of muscle biopsy specimens have been useful in diagnosing and evaluating treatment response in California sea lions with sarcocystosis. avma.org
Translational Research from in vitro to in vivo Models
Translational research involving this compound aims to bridge the findings from controlled in vitro studies to complex in vivo systems, ultimately informing its therapeutic application in various animal species infected with apicomplexan parasites. This compound, a triazine anticoccidial and the major metabolite of toltrazuril, has demonstrated excellent pharmacological activity against a range of protozoa, including Cystoisospora suis, Sarcocystis neurona, Neospora caninum, and Toxoplasma gondii. frontiersin.orgvt.eduresearchgate.net This activity has been confirmed through both in vitro and in vivo investigations. frontiersin.orgvt.eduresearchgate.net
In vitro studies have provided crucial insights into the direct effects of this compound on parasite development. For instance, this compound significantly inhibited T. gondii tachyzoite production in African green monkey kidney cells at concentrations ranging from 0.1 to 5 µg/mL. frontiersin.orgnih.gov Another study indicated that 1 µg/mL of this compound was effective in inhibiting merozoite production of Sarcocystis neurona by over 90% in vitro. frontiersin.org While in vitro susceptibility data for some specific parasites like Eimeria macusaniensis in camelids are still limited, studies have shown that this compound at 5 µg/mL can inhibit the development of several tissue cyst-forming coccidia, including T. gondii, N. caninum, and S. neurona, in tissue cultures. avma.orgavma.org
Translating these in vitro findings to in vivo efficacy involves assessing the drug's behavior within a living organism, including its absorption, distribution, metabolism, and excretion (ADME), as well as its direct impact on the parasite within the host environment. Studies in various animal models have been conducted to evaluate this compound's effectiveness.
In mice infected with T. gondii, this compound demonstrated effectiveness in both preventing and treating the infection. vt.edunih.govresearchgate.net Mice treated with 10 or 20 mg/kg this compound daily for 10 days, starting one day before infection, were completely protected against acute toxoplasmosis, with no T. gondii DNA detected in their brains. vt.edunih.gov Treatment initiated at 3 days post-infection with 10 or 20 mg/kg daily for 10 days also provided 100% protection from fatal toxoplasmosis. vt.edunih.govresearchgate.net Even with delayed treatment starting 6 days post-infection, higher doses (20-50 mg/kg) resulted in 100% survival. vt.eduresearchgate.netillinois.edu
Studies in calves experimentally infected with Neospora caninum have also shown promising translational results. nih.gov Calves treated with this compound (either a single dose or six consecutive daily doses starting one day after infection) showed a complete absence of detectable parasites in the brain and other organs, compared to 50% of non-treated calves testing positive in brain and muscles by PCR. nih.gov The treatment also led to reduced clinical symptoms like fever and significantly lower anti-N. caninum antibody concentrations compared to untreated animals, particularly with the six-day treatment regimen. nih.gov
Pharmacokinetic studies in different species are crucial for understanding drug disposition in vivo and correlating it with in vitro efficacy data. For example, in healthy llamas, a single oral dose of 20 mg/kg this compound resulted in serum concentrations that were considered potentially effective against various Apicomplexans based on in vitro data and in vivo data from other species. avma.orgavma.org this compound was absorbed, albeit with variable absorption rates, and had a relatively long serum half-life of approximately 135.5 hours, leading to sustained exposure. avma.orgavma.org The mean peak serum concentration (Cmax) was 23.6 ± 6.0 mg/L, and the drug remained detectable in serum for up to 35 days. avma.orgavma.org
Research in piglets infected with Cystoisospora suis has shown that this compound exhibits nonlinear disposition and slow excretion primarily via feces, suggesting sustained drug concentrations in vivo and potentially long-lasting anticoccidial effects. frontiersin.org While specific in vitro pharmacodynamic studies evaluating the therapeutic level of this compound against C. suis have not been widely reported, the sustained concentrations observed in jejunal tissue and intestinal contents, where C. suis mainly colonizes, are considered beneficial for controlling coccidiosis. frontiersin.org
Translational studies also involve evaluating the drug's effects at a cellular and tissue level in vivo. For instance, studies on the efficacy of this compound against Eimeria tenella in chicks have included ultrastructural and histopathological analyses. nih.gov These studies observed that this compound effectively reduced cecal lesions and decreased the number of merozoites. nih.gov Electron microscopy revealed structural abnormalities in merozoites from treated groups, including irregular shapes, membrane protrusions, uneven and marginalized chromatin, and mitochondrial swelling, providing insights into the drug's mechanism of action in vivo. nih.gov
Despite promising results, challenges exist in translating in vitro findings to in vivo success, often due to the biological complexity of living organisms and differences between in vitro models and the in vivo environment. sygnaturediscovery.com However, the consistent demonstration of efficacy across various parasite species and animal models, supported by pharmacokinetic data indicating sustained drug levels, highlights the successful translation of this compound's in vitro activity to meaningful in vivo outcomes. frontiersin.orgvt.edunih.govavma.orgavma.orgresearchgate.netnih.gov
Here is a summary of selected translational research findings:
| Parasite Species | In vitro Findings | Animal Model | In vivo Findings | Source |
| Sarcocystis neurona | Inhibits merozoite production (>90% at 1 µg/mL) | Horse | Approved for treatment of Equine Protozoal Myeloencephalitis (EPM) wikipedia.org. Clinical success observed in naturally occurring EPM cases. researchgate.net | frontiersin.orgresearchgate.net |
| Toxoplasma gondii | Inhibits tachyzoite production (0.1-5 µg/mL effective) | Mice | Effective in preventing and treating acute toxoplasmosis; 100% survival in some treatment regimens. vt.edunih.govresearchgate.netillinois.edu | frontiersin.orgvt.edunih.govresearchgate.netillinois.edu |
| Neospora caninum | Inhibits development in tissue culture (5 µg/mL) | Calves | Complete abrogation of parasite detectability in brain and organs; reduced clinical signs and antibody response. nih.gov | avma.orgavma.orgnih.gov |
| Cystoisospora suis | (Limited specific data reported) | Piglets | Sustained concentrations in jejunal tissue and intestinal contents; slow excretion. frontiersin.org | frontiersin.org |
| Eimeria tenella | (Toltrazuril metabolite activity noted at 1 µg/mL) | Chicks | Reduced cecal lesions and merozoite numbers; ultrastructural damage to parasites observed. nih.gov | avma.orgavma.orgnih.gov |
| Eimeria macusaniensis | (In vitro susceptibility not fully investigated) | Llamas | Achieved potentially effective serum concentrations after oral administration; long serum half-life. avma.orgavma.org | avma.orgavma.org |
Further research is ongoing to fully characterize the in vitro susceptibility of certain parasites to this compound and to further optimize treatment regimens based on pharmacokinetic and pharmacodynamic data in different host species. avma.orgavma.org
Q & A
Basic: What experimental models are commonly used to evaluate Ponazuril’s efficacy against Sarcocystis neurona?
Answer: this compound’s efficacy is often tested in equine models due to the clinical relevance of equine protozoal myeloencephalitis (EPM). For example, a study inoculated horses with 612,500 S. neurona sporocysts and administered this compound (20 mg/kg orally) weekly or biweekly. Outcomes included seroconversion timing, cerebrospinal fluid (CSF) antibody levels, and histopathological analysis of brain tissue. Control groups were critical to isolate treatment effects, and CSF albumin concentrations were measured to rule out blood-brain barrier interference . Rodent models (e.g., interferon-γ–knockout mice) are also used to study early-stage schizogony and CNS invasion, with dosing timed to specific parasite life cycle phases .
Advanced: How can conflicting data on this compound’s CNS penetration be resolved in preclinical studies?
Answer: Discrepancies arise from variations in pharmacokinetic sampling methods and host species. In horses, CSF this compound concentrations are <5% of serum levels, suggesting limited CNS bioavailability. To address this, researchers should:
- Standardize CSF collection techniques (e.g., atlanto-occipital puncture to minimize blood contamination) .
- Use sensitive detection methods (e.g., LC-MS) to quantify low drug levels.
- Compare results across species (e.g., mice vs. horses) while accounting for differences in blood-brain barrier physiology .
- Replicate dosing intervals (e.g., weekly vs. biweekly) to assess cumulative effects .
Basic: What statistical methods are recommended for analyzing this compound’s impact on antibody titers in longitudinal studies?
Answer: Mixed-effects models are ideal for repeated-measures data (e.g., seroconversion timelines). Key steps include:
- Normalizing antibody titers using log transformation.
- Adjusting for covariates like baseline IgG status and blood contamination (via RBC counts in CSF).
- Reporting p-values with Bonferroni correction for multiple comparisons, as seen in studies comparing weekly vs. biweekly dosing regimens .
Advanced: What methodological pitfalls should researchers avoid when testing this compound’s prophylactic potential?
Answer: Common pitfalls include:
- Timing of administration : Delayed dosing (e.g., 14 days post-infection in mice) fails to target early schizogony, leading to false-negative efficacy results .
- Sample size adequacy : Underpowered studies may miss subtle effects (e.g., a 20% reduction in CSF antibodies). Use power analysis based on prior effect sizes .
- Ethical design : Ensure compliance with animal welfare guidelines (e.g., Auburn University’s IACUC protocols for parasite-challenged mice) .
Basic: How does this compound’s mechanism of action differ from its parent compound, toltrazuril?
Answer: this compound, a sulfone metabolite of toltrazuril, targets apicomplexan parasites by inhibiting mitochondrial electron transport. While both compounds disrupt schizogony, this compound’s prolonged half-life in horses allows less frequent dosing. Comparative studies in pigs show toltrazuril’s superior gut-stage efficacy, whereas this compound is preferred for systemic infections due to its bioavailability .
Advanced: How can researchers optimize dosing regimens for this compound in heterogeneous populations?
Answer:
- Population pharmacokinetics : Use nonlinear mixed-effects modeling to account for inter-individual variability in drug metabolism.
- Therapeutic drug monitoring : Measure serum/CSF concentrations in subsets to adjust doses.
- Meta-analysis : Pool data from equine and rodent studies to identify dose-response thresholds .
Basic: What controls are essential in this compound efficacy trials to ensure validity?
Answer:
- Negative controls : Uninfected, untreated animals to establish baseline antibody levels.
- Positive controls : Infected, untreated cohorts to confirm pathogenicity.
- Placebo controls : Vehicle-treated animals to isolate drug effects from handling stress .
Advanced: How should contradictory findings about this compound’s impact on intrathecal antibody production be investigated?
Answer: Contradictions may stem from differences in:
- Infection stage : Administer this compound during schizogony (7–11 days post-infection) vs. CNS invasion (>11 days) .
- Immune status : Use immunosuppressed models (e.g., interferon-γ–knockout mice) to assess drug-immune system interactions.
- Replication : Conduct multi-center trials to control for lab-specific variables (e.g., sporocyst viability) .
Basic: What biomarkers are used to assess this compound’s efficacy in vivo?
Answer:
- Serum/CSF antibody titers : Measured via Western blot for S. neurona 17-kD antigen.
- Parasite load : qPCR for S. neurona DNA in CNS tissue.
- Clinical endpoints : Neurological scoring in horses (e.g., ataxia severity) .
Advanced: What strategies improve the translational relevance of this compound studies to human apicomplexan infections?
Answer:
- Cross-species validation : Test this compound against Toxoplasma gondii or Neospora caninum in humanized mouse models.
- Combination therapy : Pair with immunomodulators (e.g., IFN-γ) to enhance efficacy.
- High-throughput screening : Adapt rodent protocols for automated dose-ranging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
